

A Technical Guide to the Solubility of N-Methylmethanesulfonamide in Organic Solvents

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Compound of Interest

Compound Name: **N-Methylmethanesulfonamide**

Cat. No.: **B075009**

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Introduction: The Significance of N-Methylmethanesulfonamide and Its Solubility

N-Methylmethanesulfonamide (NMMSA), with the CAS number 1184-85-6, is a vital organic compound belonging to the sulfonamide class.^[1] Its molecular structure, featuring a methyl group attached to the nitrogen of a methanesulfonamide moiety, imparts a unique combination of polarity and hydrogen bonding capabilities.^{[1][2]} This structure makes it a valuable intermediate and reagent in various sectors, most notably in the pharmaceutical and agrochemical industries.^[3]

Understanding the solubility of NMMSA in organic solvents is a critical parameter for researchers and process chemists. Solubility data governs crucial aspects of drug development and chemical synthesis, including:

- Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve in a common solvent.
- Purification and Crystallization: Selecting an appropriate solvent system is fundamental for isolating and purifying NMMSA, as well as for controlling its crystalline form, which can impact bioavailability in pharmaceutical applications.
- Formulation Development: For its use in final products, particularly pharmaceuticals, solubility dictates the choice of excipients and delivery systems.^{[4][5]}

This guide provides a comprehensive overview of the solubility of **N-Methylmethanesulfonamide**, presents a standardized protocol for its experimental determination, and discusses the underlying physicochemical principles that govern its behavior in various organic media.

Physicochemical Properties of N-Methylmethanesulfonamide

A foundational understanding of NMMSA's physical and chemical properties is essential to interpret its solubility characteristics.

Property	Value	Source(s)
Molecular Formula	C ₂ H ₇ NO ₂ S	[1][6]
Molar Mass	109.15 g/mol	[2][6]
Appearance	White to pale yellow crystalline powder	[1][6]
Melting Point	141-144 °C	[6][7]
Boiling Point	118 °C @ 0.3 mmHg	[3][6]
pKa	11.57 ± 0.40 (Predicted)	[1][3]
Density	~1.194 g/cm ³ (Predicted)	[3][6]

Qualitative and Quantitative Solubility Profile

N-Methylmethanesulfonamide exhibits a range of solubilities that are highly dependent on the nature of the solvent. Its structure allows for both hydrogen bond donating (from the N-H group) and accepting (from the sulfonyl oxygens) interactions, leading to favorable solubility in polar solvents.

Qualitative Assessment: General observations indicate that NMMSA has moderate to good solubility in polar organic solvents.[1] It is noted to be soluble in ethanol and dimethylformamide (DMF), while having more limited solubility in water (approximately 5 g/L at 25 °C).[1] Another source describes it as easily soluble in common solvents like alcohols and ethers.[7]

Quantitative Data: While extensive, publicly available datasets on the temperature-dependent solubility of NMMSA are limited, the principles governing its solubility are analogous to similar sulfonamides like methanesulfonamide.^{[8][9]} For compounds of this class, solubility generally increases with temperature.^{[8][10]}

For instance, studies on the closely related methanesulfonamide show a significant increase in mole fraction solubility in solvents like methanol, ethanol, and acetone as the temperature rises from 283.15 K to 323.15 K.^[8] A similar endothermic dissolution process is expected for NMMSA in most organic solvents.^[11]

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of NMMSA is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The dominant forces are dictated by the physicochemical properties of both NMMSA and the solvent.

- **Polarity and "Like Dissolves Like":** The principle of "like dissolves like" is paramount.^[12] NMMSA is a polar molecule due to the electronegative oxygen and nitrogen atoms of the sulfonamide group. Consequently, it dissolves best in polar solvents that can engage in similar dipole-dipole interactions.
- **Hydrogen Bonding:** NMMSA has one hydrogen bond donor site (the N-H proton) and two strong hydrogen bond acceptor sites (the sulfonyl oxygens).
 - **In Protic Solvents (e.g., Ethanol, Methanol):** These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate NMMSA by forming hydrogen bonds with both the N-H group and the sulfonyl oxygens, leading to good solubility.
 - **In Aprotic Polar Solvents (e.g., DMF, DMSO, Acetone):** These solvents are hydrogen bond acceptors. They can interact strongly with the N-H group of NMMSA. Solvents like DMF and DMSO are particularly effective due to their high polarity and strong hydrogen bond accepting capabilities, resulting in moderate to high solubility.^[1]
- **Temperature:** For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it consumes energy. According to Le Chatelier's principle, increasing

the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8][11] This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure scientific rigor and reproducibility, a standardized method for determining equilibrium solubility is essential. The saturation shake-flask method is widely considered the "gold standard" for its reliability in achieving thermodynamic equilibrium.[8][13] This protocol is adapted from established guidelines for pharmaceutical compounds.[14][15]

Principle: An excess amount of the solid solute (NMMSA) is agitated in the solvent at a constant temperature for a prolonged period to ensure the formation of a saturated solution in equilibrium with the undissolved solid.[8][13] The concentration of the solute in the liquid phase is then determined using a suitable analytical technique.

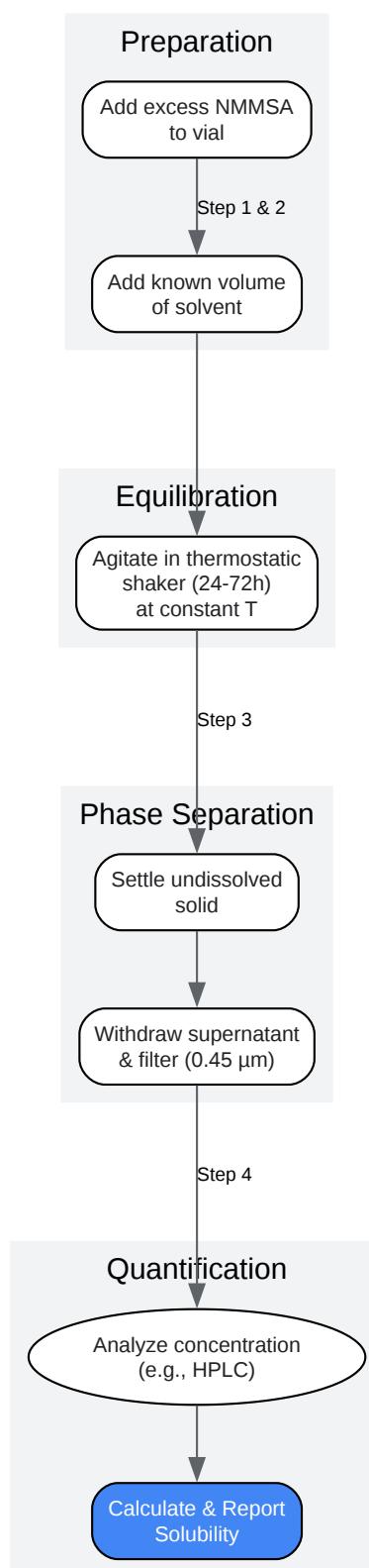
Materials and Equipment:

- **N-Methylmethanesulfonamide** (high purity)
- Organic solvent of interest (analytical grade)
- Glass vials with screw caps or stoppers
- Thermostatic shaker (orbital shaker in an incubator or a water bath) capable of maintaining temperature ± 0.5 °C
- Syringe filters (e.g., 0.45 µm PTFE) to separate the liquid from the solid
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis equipment (e.g., GC, UV-Vis spectrophotometer)
- Volumetric flasks and pipettes

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid NMMSA to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.[8]
- Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.
- Equilibration: Securely seal the vials to prevent solvent evaporation and place them in the thermostatic shaker set to the desired temperature. Agitate the mixtures for a duration sufficient to reach equilibrium (typically 24-72 hours).[8] It is advisable to conduct a preliminary experiment to determine the minimum time required for the concentration to become constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
- Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of NMMSA using a pre-validated analytical method, such as HPLC with a calibration curve.[8]
- Calculation: Calculate the solubility from the measured concentration, accounting for any dilution factors. Express the results in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

Workflow Diagram: The following diagram illustrates the key stages of the shake-flask method for determining solubility.



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Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

The solubility of **N-Methylmethanesulfonamide** is a fundamental property that influences its synthesis, purification, and application, particularly in the pharmaceutical field. Its polar nature and hydrogen bonding capabilities render it soluble in a range of polar organic solvents, with solubility generally increasing with temperature. For precise and reliable data, the use of a standardized protocol, such as the shake-flask method, is imperative. The information and methodologies presented in this guide provide researchers and drug development professionals with the foundational knowledge required to effectively work with this important chemical compound.

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